![molecular formula C13H11FO3S B6374851 2-Fluoro-5-(4-methylsulfonylphenyl)phenol, 95% CAS No. 1261897-91-9](/img/structure/B6374851.png)
2-Fluoro-5-(4-methylsulfonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(4-methylsulfonylphenyl)phenol, 95% (hereafter referred to as 2-FMPP) is a synthetically produced compound with a wide range of applications in scientific research. It is a fluorinated phenol derivative that has been used in a variety of studies due to its unique properties.
Scientific Research Applications
2-FMPP has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interaction, and drug delivery. It has also been used in the study of the mechanism of action of drugs and the development of new drugs. In addition, 2-FMPP has been used in the study of the molecular structure and chemical properties of a variety of compounds.
Mechanism of Action
2-FMPP has been found to act as an inhibitor of certain enzymes, such as cytochrome P450. It has also been found to interact with certain proteins, such as G-protein coupled receptors, and to modulate their activity. In addition, 2-FMPP has been found to act as a drug delivery agent, as it can be used to target specific tissues or organs.
Biochemical and Physiological Effects
2-FMPP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, and to interact with certain proteins, such as G-protein coupled receptors, and to modulate their activity. In addition, 2-FMPP has been found to have an effect on the metabolism of drugs, and to act as a drug delivery agent.
Advantages and Limitations for Lab Experiments
The use of 2-FMPP in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and its unique properties make it useful for a variety of applications. However, there are also some limitations to its use, including its potential toxicity and the fact that it is a synthetic compound.
Future Directions
The use of 2-FMPP in scientific research has a wide range of potential future directions. For example, it could be used to study the mechanism of action of drugs, to develop new drugs, or to study the molecular structure and chemical properties of a variety of compounds. In addition, it could be used to study enzyme inhibition, protein-protein interaction, and drug delivery. Finally, it could be used to study the biochemical and physiological effects of drugs and other compounds.
Synthesis Methods
2-FMPP can be synthesized through a variety of methods, including the direct fluorination of 5-hydroxy-4-methylsulfonylphenol, the reaction of 4-methylsulfonylphenol with trifluoromethanesulfonyl chloride, and the reaction of 4-methylsulfonylphenol with potassium fluoride and sulfuric acid. The direct fluorination method is the most common and efficient route for producing 2-FMPP.
properties
IUPAC Name |
2-fluoro-5-(4-methylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRCHEUQDIWTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684499 |
Source
|
Record name | 4-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-91-9 |
Source
|
Record name | 4-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.